N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Description
N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a nitrophenyl group, a sulfonyl group, and an oxoprolinamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-12-3-6-14(7-4-12)29(27,28)21-16(9-10-18(21)23)19(24)20-15-8-5-13(2)11-17(15)22(25)26/h3-8,11,16H,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCKWQJRCWHVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methylphenyl to introduce the nitro group. This is followed by the sulfonylation of the resulting compound to attach the sulfonyl group. The final step involves the formation of the oxoprolinamide moiety through a condensation reaction with a suitable amide precursor under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and environmental impact of the reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, especially for targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonyl groups play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
- N-(4-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Uniqueness
N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile reactivity, making it valuable in various research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
